molecular formula C17H14ClN3O4 B12475700 2-chloro-4-nitro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide

2-chloro-4-nitro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide

Cat. No.: B12475700
M. Wt: 359.8 g/mol
InChI Key: SHIHKMIUWWBYKX-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a nitro group, and a benzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline . This intermediate is then reacted with 2-(prop-2-en-1-ylcarbamoyl)phenylamine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide formation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-chloro-4-amino-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide, while substitution of the chloro group can produce derivatives with various functional groups.

Scientific Research Applications

2-chloro-4-nitro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and benzamide moieties can also contribute to the compound’s overall activity by modulating its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitroaniline: Shares the chloro and nitro groups but lacks the benzamide moiety.

    4-nitro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide: Similar structure but without the chloro group.

Uniqueness

2-chloro-4-nitro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

2-chloro-4-nitro-N-[2-(prop-2-enylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C17H14ClN3O4/c1-2-9-19-16(22)13-5-3-4-6-15(13)20-17(23)12-8-7-11(21(24)25)10-14(12)18/h2-8,10H,1,9H2,(H,19,22)(H,20,23)

InChI Key

SHIHKMIUWWBYKX-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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